molecular formula C11H14Cl2N2O3 B12809306 Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- CAS No. 102433-32-9

Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)-

Cat. No.: B12809306
CAS No.: 102433-32-9
M. Wt: 293.14 g/mol
InChI Key: DTHACPQQNIRYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of CEU Derivatives

The synthesis of urea-based antimitotic agents emerged in the late 20th century as researchers sought alternatives to natural microtubule-targeting compounds like colchicine and combretastatin A-4. Early CEU derivatives, including 1-(2-chloroethyl)-3-(4-iodophenyl)urea, demonstrated covalent binding to β-tubulin’s Glu198 residue, inducing microtubule depolymerization and G₂/M cell cycle arrest. The compound urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)-, was first synthesized in the 2000s as part of a broader initiative to enhance the stability and specificity of CEU analogues. Modifications such as the introduction of methoxy and chloro substituents on the phenyl ring aimed to improve hydrophobic interactions with tubulin’s colchicine-binding site (C-BS).

Key milestones in its development include:

  • 2005 : Initial registration in PubChem (CID 293486) with structural characterization.
  • 2007 : Biological evaluation demonstrating micromolar-level inhibition of human tumor cell lines, including MDA-MB-231 and HeLa.
  • 2022 : Integration into hybrid pharmacophores combining CEU motifs with sulfonate groups to enhance aqueous solubility.

Chemical Significance in Antimicrotubule Research

Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)-, exerts its antimitotic effects by acylating β-tubulin at Glu198, a mechanism distinct from classical C-BS inhibitors like combretastatin A-4. This covalent modification disrupts microtubule dynamics, leading to cytoskeletal collapse and apoptosis. Comparative studies with non-chloroethyl CEU analogues reveal that the 2-chloroethyl group is critical for irreversible tubulin binding, as its removal abolishes antimitotic activity.

The compound’s dual chloro and methoxy substituents further optimize interactions with tubulin:

  • The 5-chloro group enhances electrophilicity, facilitating nucleophilic attack by Glu198.
  • 2,4-Dimethoxy groups stabilize the phenyl ring’s orientation within hydrophobic pockets adjacent to the C-BS.

Structural studies using SDS-PAGE and competition assays confirm that this compound retains activity in multidrug-resistant cell lines overexpressing P-glycoprotein, underscoring its potential against refractory cancers.

Structural Classification Within N-Phenyl-N'-(2-Chloroethyl)urea Analogues

Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)-, belongs to a subclass of CEU derivatives defined by aryl ring substitutions. The table below contrasts its structural features with related analogues:

Compound Substituents on Phenyl Ring Molecular Weight (g/mol) Key Biological Activity
This compound 5-Cl, 2,4-(OCH₃) 293.14 G₂/M arrest, β-tubulin acylation
1-(2-Chloroethyl)-3-(4-Iodophenyl)urea 4-I 327.61 Antiangiogenic, tubulin binding
Combretastatin A-4 3,4,5-(OCH₃) 316.31 C-BS inhibition, vascular disruption

The compound’s 1-(2-chloroethyl)urea moiety enables cyclization into imidazolidin-2-one derivatives, a strategy employed to improve metabolic stability without compromising antimitotic potency. X-ray crystallography reveals that the chloroethyl chain adopts a conformation optimal for nucleophilic substitution reactions with tubulin.

Properties

CAS No.

102433-32-9

Molecular Formula

C11H14Cl2N2O3

Molecular Weight

293.14 g/mol

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-chloroethyl)urea

InChI

InChI=1S/C11H14Cl2N2O3/c1-17-9-6-10(18-2)8(5-7(9)13)15-11(16)14-4-3-12/h5-6H,3-4H2,1-2H3,(H2,14,15,16)

InChI Key

DTHACPQQNIRYMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NCCCl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- typically involves the reaction of 2-chloroethylamine with 5-chloro-2,4-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce amines and carboxylic acids.

Scientific Research Applications

Chemistry

Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- serves as a valuable building block in organic synthesis. Its unique structure allows researchers to explore new reaction pathways and mechanisms. It can participate in various chemical reactions such as:

  • Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles.
  • Oxidation/Reduction Reactions: The compound can undergo oxidation or reduction, altering the oxidation state of functional groups.
  • Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Biology

In biological research, this compound has been utilized to study enzyme interactions and protein modifications. Its ability to undergo specific chemical reactions makes it an essential tool for probing biological systems. Notably, it has shown potential as an alkylating agent capable of forming covalent bonds with nucleophilic sites on DNA, which is crucial for its antitumor activity .

Medicine

The compound has promising applications in medicinal chemistry. Its structural features can be exploited to design new drugs with specific biological activities. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, making it a candidate for further exploration in cancer therapy .

Antitumor Activity

Research highlights the antitumor potential of Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- through both in vitro and in vivo studies:

  • In Vitro Studies: The compound demonstrated significant cytotoxic effects against various cancer cell lines at micromolar concentrations. It was found to inhibit cell proliferation more effectively than some established chemotherapeutic agents like 5-fluorouracil.
  • In Vivo Studies: Clinical trials have shown partial responses in patients with advanced solid tumors treated with regimens including this compound .

Genotoxicity and Mutagenicity

While exhibiting antitumor activity, the compound also possesses genotoxic properties. Studies indicate that certain derivatives lead to significant DNA damage in cultured cells, raising concerns about its mutagenic potential .

Case Studies

Case Study 1: Clinical Trial
A clinical trial involving patients with advanced solid tumors assessed the efficacy of a treatment regimen including Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)-. Results indicated a partial response in approximately 30% of patients treated.

Case Study 2: Laboratory Evaluation
In laboratory settings, researchers evaluated the effects of the compound on human lung cancer cells. Results showed a dose-dependent decrease in cell viability with significant apoptosis induction observed at higher concentrations .

Mechanism of Action

The mechanism by which Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- exerts its effects depends on the context of its use. In chemical reactions, the compound’s functional groups interact with reagents to form new bonds and products. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Molecular Targets and Pathways:

    Enzymes: The compound can act as an inhibitor or substrate for specific enzymes, affecting their activity.

    Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

PNU-120596

  • Structure : 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea.
  • Activity: A type II positive allosteric modulator (PAM-II) of α7 nAChRs. It reduces receptor desensitization, prolongs channel opening, and enhances endogenous agonists (e.g., choline) to confer neuroprotection in cerebral ischemia models .
  • Mechanism : Binds to an allosteric site distinct from the orthosteric agonist-binding domain, altering receptor conformation to amplify agonist efficacy .
  • Key Data :
    • In vivo studies show PNU-120596 (1–30 mg/kg) reduces infarct volume in ischemic stroke models .
    • Increases mean open time of α7 nAChR channels by 100-fold compared to baseline .

NS1738

  • Structure : 1-(5-Chloro-2-hydroxyphenyl)-3-(2-chloro-5-trifluoromethylphenyl)urea.
  • Activity : A type I PAM of α7 nAChRs, enhancing peak agonist responses without significantly altering desensitization kinetics .
  • Mechanism : Modulates receptor activity via transmembrane domains, distinct from PNU-120596’s binding site .

Structural and Functional Differences

Compound Substituents (R1, R2) PAM Type Key Effects
Target Urea R1: 2-chloroethyl; R2: 5-Cl-2,4-(OCH₃)Ph Unknown No direct activity data
PNU-120596 R1: 5-methylisoxazol-3-yl; R2: same II Neuroprotection, reduced desensitization
NS1738 R1: 2-Cl-5-CF₃Ph; R2: 5-Cl-2-OHPh I Enhanced agonist efficacy

Comparison with Chloroethyl Nitrosoureas (Anticancer Agents)

1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU)

  • Structure : Nitrosourea with dual 2-chloroethyl groups.
  • Activity : Alkylating agent causing DNA crosslinks and single-strand breaks, used in glioblastoma therapy .
  • Mechanism : Degrades to form chloroethyl carbonium ions, alkylating DNA at O⁶-guanine positions .

Hydroxylated Analogs (Compounds I–IV)

  • Activity : Hydroxylation reduces antitumor efficacy but increases mutagenicity due to preferential DNA strand break formation over crosslinking .

Key Differences from Target Urea

Feature Target Urea Chloroethyl Nitrosoureas
Core Structure Urea Nitrosourea
Reactive Groups Chloroethyl (non-nitrosated) Nitroso and chloroethyl (alkylating)
Primary Activity Unknown (potential neuromodulation) Cytotoxic (DNA damage)

Other Structurally Related Ureas

Anticancer Ureas ()

  • Example: 1-(4-(3-Chloro-2-fluorophenoxy)pyridin-2-yl)-3-methylurea (Compound 1) acts as a glucokinase activator .
  • Structural Note: Aryl and heteroaryl substituents dominate, unlike the target compound’s chloroethyl group.

Thiourea Analogs ()

  • Example : 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(phenylmethyl)thiourea.
  • Activity: Associated with phenotypic changes in ChEBI databases, but mechanistic details are unspecified .

Biological Activity

Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Name : Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)-
  • Molecular Formula : C12H14ClN3O3
  • Molecular Weight : 287.71 g/mol

The presence of a chloroethyl group and a dimethoxyphenyl moiety suggests potential reactivity and interaction with biological targets.

Urea derivatives, especially those containing chloroethyl groups, are known to act as alkylating agents. They can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription processes. This mechanism is crucial for their antitumor activity.

Biological Activity Overview

The biological activity of Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- has been studied primarily in the context of cancer treatment. The following sections summarize key findings from various studies.

Antitumor Activity

  • In Vitro Studies :
    • In studies involving various cancer cell lines, the compound demonstrated significant cytotoxic effects. It was shown to inhibit cell proliferation at micromolar concentrations.
    • A comparative study indicated that the compound exhibited higher efficacy than some known chemotherapeutic agents like 5-fluorouracil (5-Fu) .
  • In Vivo Studies :
    • Animal models treated with Urea, 1-(2-chloroethyl)-3-(5-chloro-2,4-dimethoxyphenyl)- showed reduced tumor growth compared to controls. The maximum tolerated dose (MTD) was established at 13 mg/kg .

Genotoxicity and Mutagenicity

Research indicates that while the compound exhibits antitumor activity, it also possesses genotoxic properties. For instance:

  • A study comparing different chloroethyl ureas found that certain derivatives led to significant DNA damage in cultured cells .
  • The compound's ability to induce DNA strand breaks raises concerns about its mutagenic potential.

Case Studies

Several case studies have highlighted the compound's biological activities:

  • Case Study 1 : A clinical trial involving patients with advanced solid tumors assessed the efficacy of a regimen including this urea derivative. Results indicated a partial response in 30% of patients treated .
  • Case Study 2 : In a laboratory setting, researchers evaluated the effects of the compound on human lung cancer cells. The results showed a dose-dependent decrease in cell viability with significant apoptosis induction observed at higher concentrations .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antitumor ActivitySignificant cytotoxicity in vitro
GenotoxicityInduction of DNA strand breaks
In Vivo EfficacyTumor growth inhibition in mice

Table 2: Comparative Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)10.0
HeLa (Cervical Cancer)15.0

Q & A

Q. What is the mechanism of action of PNU-120596 on α7 nicotinic acetylcholine receptors (nAChRs)?

PNU-120596 is a Type II positive allosteric modulator (PAM-II) of α7 nAChRs. It binds to an allosteric site distinct from the orthosteric acetylcholine-binding site, prolonging receptor activation by slowing desensitization and increasing channel open time . This enhances endogenous choline- or acetylcholine-induced currents, even at subthreshold physiological concentrations (e.g., 20–200 μM choline), as demonstrated in hippocampal slice electrophysiology .

Methodological Insight : To study this, use patch-clamp electrophysiology in acute brain slices or transfected cell lines. Measure changes in current decay kinetics and receptor desensitization rates in the presence/absence of PNU-120596 .

Q. What experimental models are used to evaluate PNU-120596’s neuroprotective effects?

Key models include:

  • In vitro : Hippocampal slices subjected to complete oxygen-glucose deprivation (COGD) to mimic ischemic injury. PNU-120596 (1 μM) delays anoxic depolarization in CA1 pyramidal neurons, an effect blocked by α7 antagonist methyllycaconitine (MLA) .
  • In vivo : Transient middle cerebral artery occlusion (MCAO) in rats. Subcutaneous (30 mg·kg⁻¹) or intravenous (1 mg·kg⁻¹) administration of PNU-120596 reduces cortical/subcortical infarct volume, even under choline-deficient conditions .

Methodological Insight : Pair electrophysiological assays with immunohistochemical quantification of neuronal survival (e.g., TTC staining) to correlate functional and structural outcomes .

Q. How does PNU-120596 differ from other α7 nAChR modulators?

Unlike Type I PAMs (e.g., NS-1738), which primarily enhance agonist potency, PNU-120596 (a Type II PAM) reverses receptor desensitization, enabling sustained activation . It also lacks intrinsic agonist activity, unlike partial agonists like GTS-21 .

Methodological Insight : Compare modulator effects using concentration-response curves for acetylcholine/choline in the presence of PAMs. Use MLA to confirm α7-specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in PNU-120596’s efficacy between ex vivo and in vivo models?

Ex vivo studies show PNU-120596 alone is ineffective in neuroprotection, while in vivo models demonstrate efficacy. This discrepancy may arise from differences in choline availability (higher endogenous levels in vivo) or dosing regimens (e.g., pre- vs. post-ischemic treatment). Methodological Insight :

  • Ex vivo: Supplement slices with physiological choline (10–100 μM) to mimic in vivo conditions .
  • In vivo: Use microdialysis to measure extracellular choline levels during ischemia and correlate with PNU-120596’s effects .

Q. What strategies optimize PNU-120596’s therapeutic window in cerebral ischemia?

  • Dose timing : Post-ischemic administration (e.g., 30 min post-MCAO) retains efficacy, suggesting a clinically feasible therapeutic window .
  • Combination therapy : Pair PNU-120596 with choline-enhancing agents (e.g., cytidine-5′-diphosphocholine) to amplify endogenous α7 activation .
  • Pharmacokinetic profiling : Monitor brain penetration using LC-MS to ensure adequate CNS bioavailability .

Q. How do structural modifications of PNU-120596 influence its allosteric activity?

The 5-chloro-2,4-dimethoxyphenyl and 5-methylisoxazole moieties are critical for PAM-II activity. Modifications (e.g., replacing chlorine with bulkier groups) reduce binding affinity or alter desensitization kinetics . Methodological Insight :

  • Use molecular docking and site-directed mutagenesis to map interactions with α7 nAChR residues (e.g., Leu112, Trp55) .
  • Compare analogues (e.g., NS-1738, TQS) in functional assays to identify structure-activity relationships .

Q. What are the limitations of using PNU-120596 in chronic neurodegenerative disease models?

  • Receptor overstimulation : Prolonged α7 activation may exacerbate excitotoxicity or calcium overload.
  • Tolerance : Repeated dosing may downregulate α7 expression or desensitize receptors irreversibly. Methodological Insight :
  • Conduct longitudinal studies with biweekly electrophysiology to track receptor function.
  • Pair PNU-120596 with calcium buffers (e.g., BAPTA-AM) to mitigate cytotoxicity .

Data Contradiction Analysis

Q. Why do some studies report neuroprotection with PNU-120596 while others show limited efficacy?

Variability arises from differences in:

  • Choline availability : Neuroprotection requires endogenous choline/ACh, which varies by diet or experimental model .
  • Species-specific receptor pharmacology : Rat vs. human α7 nAChRs may differ in PAM sensitivity . Methodological Insight : Standardize choline levels in culture media or use choline-deficient diets to control for confounding variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.